molecular formula C11H17N5 B11733572 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11733572
M. Wt: 219.29 g/mol
InChI Key: CRCPZSDAAZICGQ-UHFFFAOYSA-N
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Description

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two distinct pyrazole rings connected via a methylene bridge. The substituents on the pyrazole rings include methyl groups at the 1,4-positions of one ring and 1,5-positions of the other.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-8-5-13-16(4)11(8)12-6-10-7-14-15(3)9(10)2/h5,7,12H,6H2,1-4H3

InChI Key

CRCPZSDAAZICGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=C(N(N=C2)C)C

Origin of Product

United States

Preparation Methods

Formation of 1,5-Dimethyl-1H-pyrazol-4-ylmethanol

The synthesis begins with the preparation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, a precursor generated via cyclocondensation of hydrazine hydrate with β-keto esters. Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux (78°C, 6 hr) to yield 3-methyl-1H-pyrazol-5(4H)-one. Subsequent Vilsmeier-Haack formylation introduces an aldehyde group at the 4-position, producing 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in 68–72% yield.

Reaction Conditions:

  • Solvent: Anhydrous DMF

  • Reagents: POCl₃, DMF (Vilsmeier reagent)

  • Temperature: 0°C (initial), 80°C (final)

  • Characterization: ¹H NMR (DMSO-d₆) δ 9.82 (s, CHO), 2.41 (s, CH₃).

Synthesis of 1,4-Dimethyl-1H-pyrazol-5-amine

The second pyrazole intermediate, 1,4-dimethyl-1H-pyrazol-5-amine, is synthesized via nucleophilic substitution. 4-Chloro-1,4-dimethylpyrazole reacts with aqueous ammonia (25% w/w) in a sealed reactor at 120°C for 12 hr, achieving 85% conversion. Purification via recrystallization from ethanol yields white crystals (mp 190–192°C).

Key Data:

ParameterValue
Molecular FormulaC₅H₉N₃
Yield78–85%
Purity (HPLC)≥98%

Methylene Bridge Formation via Alkylation

Nucleophilic Substitution Strategy

The methylene linker is introduced through a nucleophilic alkylation between 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and 1,4-dimethyl-1H-pyrazol-5-amine. Sodium borohydride reduces the aldehyde to a primary alcohol, which is then converted to the corresponding bromide using PBr₃. The bromide intermediate reacts with the amine in acetonitrile at 60°C for 8 hr, yielding the target compound in 65–70%.

Optimization Challenges:

  • Regioselectivity: Competing N- vs. C-alkylation is mitigated by using a 2:1 molar ratio of amine to alkylating agent.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote decomposition; acetonitrile balances reactivity and stability.

Mannich Reaction Approach

An alternative single-step method employs a Mannich reaction, combining 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, 1,4-dimethyl-1H-pyrazol-5-amine, and formaldehyde (37% aqueous) in ethanol. Piperidine (5 mol%) catalyzes the condensation at 50°C for 24 hr, achieving 75–80% yield with fewer purification steps.

Advantages:

  • Eliminates the need for hazardous alkylating agents (e.g., PBr₃).

  • Reduces reaction time by 40% compared to stepwise alkylation.

Industrial-Scale Production and Process Intensification

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability using continuous flow reactors. A mixture of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (0.5 M) and 1,4-dimethyl-1H-pyrazol-5-amine (0.55 M) in ethanol is pumped through a heated reactor (70°C, residence time 30 min), followed by inline distillation to isolate the product. This method achieves 82% yield with a throughput of 5 kg/hr.

Process Parameters:

ParameterValue
Temperature70°C
Pressure1.5 bar
CatalystNone (thermal activation)

Byproduct Management

Common byproducts include bis-alkylated derivatives and oxidation products. These are minimized by:

  • Oxygen Exclusion: Conducting reactions under nitrogen atmosphere.

  • Temperature Control: Maintaining reaction temperatures below 80°C to prevent aldehyde oxidation.

  • Chromatography-Free Purification: Using antisolvent crystallization (water:ethanol = 3:1) to achieve >99% purity.

Spectroscopic Characterization and Quality Control

Structural Confirmation via NMR

¹H NMR (400 MHz, CDCl₃):

  • δ 2.21 (s, 6H, 2×CH₃ on pyrazole)

  • δ 3.85 (s, 2H, CH₂ linker)

  • δ 6.12 (s, 1H, pyrazole H-3).

Mass Spectrometry

ESI-MS (m/z): 263.2 [M+H]⁺, consistent with the molecular formula C₁₂H₁₈N₆ .

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related pyrazole derivatives:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Properties/Applications
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine Not reported C₁₁H₁₈N₆ Two pyrazole rings with methyl groups at 1,4- and 1,5-positions 234.31 g/mol Potential for crystallography studies (inferred)
Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine 1856045-07-2 C₁₃H₁₇N₃ Benzyl group at amine; methyl at pyrazole 1,4-positions 215.30 g/mol Intermediate in organic synthesis
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine 952195-00-5 C₈H₁₅N₃ Ethyl group at amine; methyl at pyrazole 1,5-positions 153.22 g/mol Not reported
N-[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine 1856038-01-1 C₁₅H₂₄ClN₅ Cyclopentyl and methyl groups on pyrazole; methyl at 1,4-positions 309.84 g/mol Specialty chemical (supplier data)
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Not reported C₁₇H₁₈N₄O Methoxyphenyl and phenyl groups; carboximidamide functional group 294.35 g/mol Antimicrobial activity (inferred from analogs)

Structural and Functional Insights

Substituent Effects on Physicochemical Properties
  • Hydrophobicity : The cyclopentyl-substituted analog (CAS 1856038-01-1) exhibits higher molecular weight (309.84 g/mol) and likely greater hydrophobicity compared to the ethyl-substituted derivative (153.22 g/mol) .
  • Hydrogen Bonding : Pyrazole-carboximidamide derivatives () demonstrate enhanced hydrogen-bonding capacity due to the carboximidamide group, which may improve solubility and crystallinity compared to the target compound .
Crystallographic Analysis
  • Tools like SHELX and ORTEP-3 () are widely used for resolving crystal structures of pyrazole derivatives. For example, Etter’s graph-set analysis () could elucidate hydrogen-bonding motifs in the target compound’s lattice, though specific data are lacking.

Biological Activity

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

PropertyValue
Molecular FormulaC10H15N5
Molecular Weight205.26 g/mol
IUPAC NameThis compound
SMILESCC1=C(C=NN1C)CNC2=CN(N=C2)C

This compound features a pyrazole ring system that is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with pyrazole structures. This compound has been investigated for its effects on various cancer cell lines.

Case Studies and Research Findings

  • Antiproliferative Activity : A study demonstrated that pyrazole derivatives exhibit significant antiproliferative effects against multiple cancer cell lines, including pancreatic cancer (MIA PaCa-2) and breast cancer (MDA-MB-231) cells. The compound was shown to inhibit cell growth effectively at submicromolar concentrations .
  • Mechanism of Action : Research indicates that this class of compounds can disrupt autophagic flux by inhibiting mTORC1 activity. This disruption leads to increased levels of LC3-II and abnormal LC3-labeled punctae under nutrient-replete conditions, suggesting a novel mechanism of action that may selectively target cancer cells under metabolic stress .
  • Structure–Activity Relationship (SAR) : The SAR studies reveal that modifications to the pyrazole ring significantly influence biological activity. For instance, the introduction of various substituents on the pyrazole moiety can enhance or diminish anticancer properties .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity TypeObservations
AntiproliferativeEffective against pancreatic and breast cancer cells
mTORC1 InhibitionDisrupts autophagic flux; increases LC3-II accumulation
SelectivityPotential to target cancer cells while sparing normal cells

Q & A

Q. What are the optimized synthetic routes for N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine?

The synthesis of this compound typically involves multi-step alkylation and condensation reactions. A representative method includes:

  • Step 1 : Alkylation of a pyrazole precursor (e.g., 4-amino-3,5-dimethyl-1H-pyrazole) with a benzyl halide or aldehyde under basic conditions (e.g., Cs₂CO₃) in polar aprotic solvents like DMSO or DMF .
  • Step 2 : Reductive amination or nucleophilic substitution to introduce the methylamine group. Copper(I) bromide may serve as a catalyst for coupling reactions .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) yields the final product with >95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • X-ray crystallography : Determines crystal packing and hydrogen-bonding patterns. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.5 Å, b = 9.8 Å, c = 10.4 Å) can be resolved using SHELX programs (e.g., SHELXL for refinement) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. Typical signals include δ 2.1–2.5 ppm (pyrazole methyl groups) and δ 3.8–4.2 ppm (methylene bridges) .
  • Elemental analysis : Validates molecular formula (e.g., C₁₁H₁₈N₆) with <0.3% deviation in C/H/N ratios .

Q. How is the compound purified, and what solvents are compatible?

  • Purification : Reverse-phase HPLC or silica gel chromatography with gradient elution (e.g., 0–100% ethyl acetate in hexane) removes unreacted precursors .
  • Solubility : The compound is soluble in DMSO, methanol, and dichloromethane but insoluble in water. Crystallization from methanol/water mixtures enhances purity .

Advanced Research Questions

Q. What intermolecular interactions govern its crystal packing, and how do they influence stability?

  • Hydrogen bonding : N–H···N and C–H···π interactions dominate, forming 2D networks. Graph set analysis (e.g., R₂²(8) motifs) reveals directional preferences .
  • Van der Waals forces : Methyl and aromatic groups contribute to dense packing (density ~1.3–1.5 g/cm³), enhancing thermal stability up to 250°C .

Q. How can computational modeling predict its reactivity or biological activity?

  • DFT calculations : Gaussian 03 (B3LYP/6-31G*) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating electrophilic reactivity at the amine group .
  • Molecular docking : AutoDock Vina simulates binding to targets like mTORC1 (binding affinity ≤−8.0 kcal/mol), suggesting antiproliferative potential .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Case study : Discrepancies in methyl group orientations (NMR vs. XRD) arise from dynamic effects in solution. Variable-temperature NMR (e.g., 298–343 K) and Hirshfeld surface analysis reconcile differences by identifying conformational flexibility .

Q. What structure-activity relationships (SARs) guide its modification for enhanced bioactivity?

  • Key modifications :
    • Fluorine substitution : At pyrazole C5 increases metabolic stability (e.g., t₁/₂ > 2 h in microsomes) .
    • Methyl vs. propyl chains : Longer alkyl chains (e.g., propyl) improve lipophilicity (logP ≥ 2.5) and membrane permeability .
  • Biological assays : IC₅₀ values ≤10 μM in kinase inhibition assays correlate with electron-withdrawing substituents (e.g., -NO₂) .

Methodological Notes

  • Key references : SHELX for crystallography , Gaussian for DFT , and experimental protocols from peer-reviewed syntheses .

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